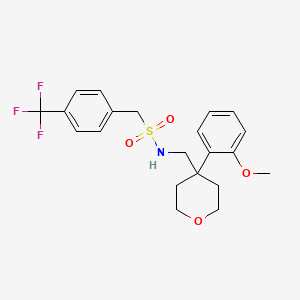

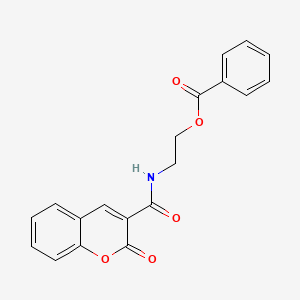

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-oxo-2H-chromene-3-carboxamide” is a compound with the molecular formula C10H7NO3 . It has an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .

Synthesis Analysis

A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromene-3-carboxamide” can be found in various chemical databases. For instance, ChemSpider provides a 3D structure of the compound .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate was studied, and it was found that besides the main product salicylaldehyde azine, another product was identified as malono-hydrazide .作用机制

Target of Action

The primary targets of 2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl benzoate, a derivative of 2H-chromene, are enzymes such as α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in metabolic processes, particularly in the regulation of glucose metabolism and insulin sensitivity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-amylase and α-glycosidase, enzymes that play a key role in carbohydrate digestion . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting α-amylase and α-glycosidase, it slows down the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia . Its interaction with PPAR-γ can influence the regulation of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation .

Pharmacokinetics

These derivatives are predicted to be non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The inhibition of α-amylase and α-glycosidase enzymes results in controlled postprandial hyperglycemia, which is beneficial in the management of diabetes . The activation of PPAR-γ can lead to improved insulin sensitivity and glucose metabolism . Therefore, the overall molecular and cellular effects of this compound’s action could potentially be useful in the treatment of metabolic disorders like diabetes .

属性

IUPAC Name |

2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-17(15-12-14-8-4-5-9-16(14)25-19(15)23)20-10-11-24-18(22)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOIQDRFIUREDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2925468.png)